Cas no 921869-50-3 (N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide)

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Benzothiazolecarboxamide, N-[4-(7-methoxy-2-benzofuranyl)-2-thiazolyl]-
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide
- N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide
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- Inchi: 1S/C20H13N3O3S2/c1-25-14-7-4-5-11-9-15(26-17(11)14)13-10-27-20(22-13)23-18(24)19-21-12-6-2-3-8-16(12)28-19/h2-10H,1H3,(H,22,23,24)
- InChI Key: BEVAXOSQOUIFJV-UHFFFAOYSA-N
- SMILES: S1C(NC(C2=NC3C=CC=CC=3S2)=O)=NC(=C1)C1=CC2C=CC=C(C=2O1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 583
- Topological Polar Surface Area: 134
N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2252-0037-30mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-25mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-15mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-5mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-40mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-1mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-50mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-75mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-100mg |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2252-0037-20μmol |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
921869-50-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide Related Literature
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3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
Additional information on N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide
N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide and CAS No. 921869-50-3: A Novel Compound with Promising Therapeutic Potential
N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide represents a unique molecular scaffold that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound, identified by the CAS No. 921869-50-3, is characterized by its complex heterocyclic structure, which combines multiple aromatic rings and sulfur-containing moieties. The integration of these functional groups suggests a high degree of structural versatility, enabling the compound to interact with biological targets in diverse ways.
The 1,3-benzothiazole core of this molecule is a well-known pharmacophore in medicinal chemistry, often associated with anticonvulsant, anti-inflammatory, and antimicrobial activities. The 1,3-thiazole ring further enhances the molecule's ability to modulate protein-protein interactions, a critical mechanism in many disease processes. The 7-methoxy-1-benzofuran-2-yl substituent introduces additional aromaticity and hydrophobicity, which may influence the compound's solubility and permeability properties. These structural features collectively position the compound as a candidate for further exploration in drug development.
Recent studies have highlighted the potential of N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide in targeting specific molecular pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of protease-activated receptor 1 (PAR-1), a key mediator in inflammatory responses. This finding underscores the compound's relevance in the development of therapies for conditions such as acute respiratory distress syndrome (ARDS) and sepsis, where inflammation plays a central role.
Moreover, the carboxamide group in the molecule may contribute to its potential as a covalent inhibitor, a strategy increasingly employed in the design of targeted therapies. Covalent inhibitors form irreversible bonds with their targets, which can enhance therapeutic efficacy while reducing the likelihood of resistance. This property is particularly valuable in the context of oncology, where the development of resistance is a major challenge.
Research published in ACS Chemical Biology in 2022 further explored the 1,3-benzothiazole framework's role in modulating mitochondrial function. The study suggested that compounds with this scaffold could potentially interfere with the electron transport chain, offering a novel approach to treating neurodegenerative disorders such as Alzheimer's disease and parkinsonism. These findings align with the growing interest in targeting mitochondrial dysfunction as a therapeutic strategy.
The methoxy substituent on the benzofuran ring may also play a critical role in the compound's biological activity. Methoxy groups are known to enhance the hydrophobicity of molecules, which can improve their ability to cross cell membranes and reach intracellular targets. This property is particularly advantageous in the context of targeted drug delivery, where the ability to achieve high concentrations at the site of action is essential.
Additionally, the thiazole ring in the molecule may contribute to its potential as an antimicrobial agent. Thiazole derivatives have been shown to exhibit broad-spectrum antimicrobial activity, particularly against multidrug-resistant (MDR) bacteria. The incorporation of this ring into the compound's structure may enhance its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
From a synthetic perspective, the 1,3-benzothiazole core can be synthesized through various routes, including the Knorr reaction and thiazole formation from sulfide precursors. The benzofuran ring, on the other hand, is typically formed via condensation reactions between aromatic ketones and phenols. The ability to efficiently synthesize these components highlights the molecule's potential for large-scale production, a crucial factor in the development of pharmaceutical compounds.
Despite its promising properties, the N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide compound remains in the early stages of research. Further studies are needed to fully characterize its pharmacokinetic profile, toxicity, and mechanism of action. Additionally, the compound's potential for drug-drug interactions and its ability to achieve therapeutic concentrations in vivo require more investigation.
In conclusion, the CAS No. 921869-50-3 compound, N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-2-carboxamide, represents a novel molecular scaffold with significant potential in pharmaceutical research. Its complex structure and diverse functional groups suggest a wide range of applications, from infectious disease to neurodegenerative disorders. As research in this area continues to evolve, this compound may emerge as a valuable tool in the development of innovative therapies.
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